N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound features a complex heterocyclic core (benzo[c]pyrimido[4,5-e][1,2]thiazine) with a 5,5-dioxido moiety, a thioether linkage, and an acetamide group substituted with a 2-methoxy-5-methylphenyl chain. The sulfone group enhances metabolic stability, while the methoxy and methyl substituents influence lipophilicity and target binding. Synthetic routes likely involve multi-step condensation and coupling reactions, analogous to methods described for related thiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-18-12-13-24(36-3)22(14-18)30-26(33)17-37-28-29-15-25-27(31-28)21-10-6-7-11-23(21)32(38(25,34)35)16-20-9-5-4-8-19(20)2/h4-15H,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGDAJZPJJLELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on current research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining various functional groups including aromatic rings, thiazole, and acetamide moieties. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : This is achieved through reactions involving thiophene derivatives.
- Pyridazine Ring Synthesis : Cyclization reactions using hydrazine derivatives are common.
- Coupling Reactions : The final coupling of the thiazole and pyridazine rings with the acetamide group occurs under specific conditions with catalysts.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate their activity through binding interactions, which can lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from thiazolopyridines have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer activity. Related compounds have been evaluated for cytotoxic effects on various cancer cell lines using assays like MTT. For example:
- Cytotoxicity Assays : Certain derivatives demonstrated promising results against HaCat and Balb/c 3T3 cells, indicating their potential for further development as anticancer agents .
Case Studies and Evaluations
- Molecular Docking Studies : Binding interactions of related compounds with targets such as DNA gyrase have been analyzed through molecular docking simulations. These studies revealed strong binding affinities comparable to established antibiotics like ciprofloxacin .
- ADME Properties : In silico assessments showed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for active derivatives, supporting their candidacy for drug development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Thiazolo-pyrimidine Derivatives (11a, 11b, 12) : Core Structure: Compounds 11a and 11b (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidines) share fused thiazole-pyrimidine cores but lack the sulfone group and benzopyrimidothiazine framework of the target compound. Substituents: The 5-methylfuran-2-yl and cyano groups in 11a/b differ from the target’s 2-methylbenzyl and acetamide moieties. Functional Groups: The target’s sulfone (-SO₂) group contrasts with the dioxo (-CO) groups in 11a/b, which may reduce oxidative stability .
- Dasatinib Analogues (): Thiazole-5-carboxamide Core: Dasatinib’s thiazole-carboxamide structure shares similarities with the acetamide group in the target compound. Substituents: Both compounds feature halogenated aryl groups (e.g., 2-chloro-6-methylphenyl in Dasatinib vs.
Physicochemical Properties
- Key Observations :
Bioactivity and Target Interactions
- Bioactivity Clustering : Compounds with thiazole/benzylidene motifs (e.g., 11a/b) often exhibit anticancer or antimicrobial activity. The target’s 2-methylbenzyl group may enhance hydrophobic interactions with protein targets, similar to Dasatinib’s binding to kinase domains .
- Structure-Activity Relationships (SAR) :
Pharmacokinetic and ADME Profiles
- Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound’s acetamide and sulfone groups may align with HDAC inhibitors or kinase modulators in terms of hydrophobicity (clogP ~3.5) and solubility .
- Predicted ADME : The methoxy and methyl groups likely enhance oral bioavailability, while the sulfone may reduce CYP450-mediated metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
